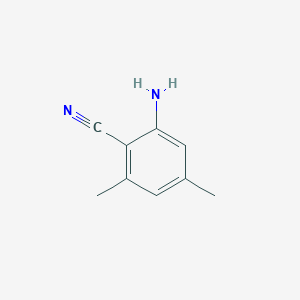

2-Amino-4,6-dimethylbenzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSQQTROMHEPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498733 | |

| Record name | 2-Amino-4,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35490-77-8 | |

| Record name | 2-Amino-4,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Amino-4,6-dimethylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 2-Amino-4,6-dimethylbenzonitrile, a potentially valuable building block in medicinal chemistry and materials science. Due to the absence of a documented direct synthesis in the current literature, this guide details a rational, multi-step approach commencing from the readily available starting material, 3,5-dimethylaniline. The proposed five-step synthesis involves acetylation, regioselective nitration, hydrolysis, a Sandmeyer reaction, and a final reduction. This document provides detailed, albeit hypothetical, experimental protocols for each step, based on well-established analogous reactions. Quantitative data from similar transformations are presented in tabular format to provide an expected range for reaction parameters and yields. Furthermore, visualizations of the synthetic pathway and a general experimental workflow are provided to aid in practical implementation. This guide is intended to serve as a foundational resource for researchers aiming to synthesize this novel compound and to facilitate its exploration in various research and development endeavors.

Introduction

Substituted benzonitriles are a critical class of organic compounds that are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The unique electronic properties and versatile reactivity of the nitrile group, coupled with the diverse substitution patterns possible on the aromatic ring, make these compounds highly sought-after intermediates in organic synthesis. This compound, in particular, presents an interesting substitution pattern that could lead to novel molecular scaffolds with unique biological activities or material properties. This guide proposes a feasible synthetic route to this target molecule, addressing the current gap in the scientific literature.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a five-step sequence starting from 3,5-dimethylaniline. The key strategic elements of this pathway are the protection of the aniline, regioselective introduction of a nitro group, unmasking of the aniline, conversion of the aniline to the nitrile via a Sandmeyer reaction, and finally, reduction of the nitro group to the target amine.

A schematic of the overall proposed synthesis is presented below:

Caption: Proposed five-step synthesis pathway for this compound.

Quantitative Data from Analogous Reactions

The following table summarizes quantitative data from literature reports of reactions analogous to the steps proposed in this guide. This data is intended to provide a reasonable expectation of yields and reaction conditions.

| Step | Reaction Type | Analogous Substrate | Reagents and Conditions | Yield (%) | Reference |

| 1 | Acetylation | Aniline | Acetic anhydride, pyridine, room temperature | >95 | Standard textbook procedure |

| 2 | Nitration | N-phenylacetamide (Acetanilide) | HNO₃, H₂SO₄, 0-10 °C | ~90 (para isomer) | Standard textbook procedure |

| 3 | Hydrolysis | N-(4-nitrophenyl)acetamide | Aqueous HCl, reflux | >95 | Standard textbook procedure |

| 4 | Sandmeyer Cyanation | 2-Nitroaniline | 1. NaNO₂, H₂SO₄/AcOH; 2. CuCN, NaCN | 65-71 | Analogous to established procedures |

| 5 | Nitro Reduction | 2-Nitrobenzonitrile | Fe, acetic acid, 70-80 °C | ~85 | Analogous to established procedures |

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis. Note: These procedures are based on analogous reactions and should be optimized for the specific substrates. Standard laboratory safety precautions should be followed at all times.

Step 1: Acetylation of 3,5-Dimethylaniline

-

Procedure: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylaniline (1.0 eq) in pyridine (3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Pour the reaction mixture into ice-cold water and stir until a precipitate forms.

-

Collect the solid product, N-(3,5-dimethylphenyl)acetamide, by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step 2: Nitration of N-(3,5-dimethylphenyl)acetamide

-

Procedure: To a flask containing concentrated sulfuric acid, cooled to 0 °C, slowly add N-(3,5-dimethylphenyl)acetamide (1.0 eq) in portions, ensuring the temperature remains below 10 °C.

-

In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the acetamide solution, maintaining the temperature between 0 and 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product will be a mixture of isomers. The desired N-(2-nitro-3,5-dimethylphenyl)acetamide will need to be separated from the other isomers by column chromatography or fractional crystallization.

Step 3: Hydrolysis of N-(2-nitro-3,5-dimethylphenyl)acetamide

-

Procedure: Suspend the isolated N-(2-nitro-3,5-dimethylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product, 2-nitro-3,5-dimethylaniline, with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Sandmeyer Cyanation of 2-Nitro-3,5-dimethylaniline

-

Procedure: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring into a various functional groups, including a nitrile.[1][2][3]

-

Diazotization: Dissolve 2-nitro-3,5-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

-

Cool the mixture and extract the product, 4,6-dimethyl-2-nitrobenzonitrile, with a suitable organic solvent (e.g., toluene).

-

Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Step 5: Reduction of 4,6-Dimethyl-2-nitrobenzonitrile

-

Procedure: In a round-bottom flask, suspend 4,6-dimethyl-2-nitrobenzonitrile (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Neutralize the aqueous residue with sodium bicarbonate and extract the final product, this compound, with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a target molecule, applicable to the synthesis of this compound.

Caption: A general workflow for chemical synthesis and analysis.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, pathway for the synthesis of this compound. While the proposed route is based on well-established chemical transformations, researchers should be aware that optimization of each step will be necessary. A key challenge in this synthesis is the regioselective nitration in Step 2, which may require careful control of reaction conditions and thorough purification to isolate the desired isomer. The successful synthesis of this compound will provide the scientific community with a novel building block for the exploration of new chemical entities with potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-4,6-dimethylbenzonitrile (CAS No. 35490-77-8). The information is curated for professionals in research and drug development, with a focus on delivering precise data and standardized experimental methodologies.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This allows for a quick assessment of its basic chemical and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | CymitQuimica[1] |

| Molecular Weight | 146.19 g/mol | CymitQuimica[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | ≥98% | CymitQuimica[1] |

| Predicted pKa | 2.06 ± 0.10 | Guidechem |

| Storage Temperature | 4°C, protect from light | Sigma-Aldrich |

Experimental Protocols

To facilitate further research and verification of the physicochemical properties of this compound, the following are detailed, standardized experimental protocols for the determination of key parameters.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.[2][3] A sharp melting range typically signifies a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is thoroughly dried and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[3]

Aqueous Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a substance in water and is suitable for a wide range of compounds.

Apparatus:

-

Conical flasks with stoppers

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a conical flask containing a known volume of deionized water.

-

Seal the flask and place it in a constant temperature shaker bath, typically set at 25°C.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This may require centrifugation or filtration.

-

Quantify the concentration of the dissolved this compound in the aqueous sample using a validated analytical method.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. For an amine, the pKa of its conjugate acid is determined.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Prepare a solution of this compound of known concentration in water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized strong acid, adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound, which is a key determinant of its pharmacokinetic properties.[5]

Apparatus:

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the second, immiscible solvent (n-octanol or water, respectively).

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.[5]

-

Allow the two phases to separate completely. This can be facilitated by centrifugation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity such as this compound.

Caption: Physicochemical characterization workflow for a novel compound.

References

Technical Guide: 2-Amino-4,6-dimethylbenzonitrile (CAS 35490-77-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4,6-dimethylbenzonitrile, a key organic building block in medicinal chemistry and material science.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, offering a quick reference for experimental planning and computational modeling.

| Property | Value | Source |

| CAS Number | 35490-77-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₀N₂ | [2][3] |

| Molecular Weight | 146.19 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzonitrile, 2-amino-4,6-dimethyl- | [2] |

| Physical Form | Solid | [1] |

| Purity | 97% - 98% | [1][4][5] |

| InChI | InChI=1S/C9H10N2/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4H,11H2,1-2H3 | [1][2] |

| InChIKey | UMSQQTROMHEPSS-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC1=CC(C)=C(C#N)C(N)=C1 | [2] |

| Predicted pKa | 2.06 ± 0.10 | [2] |

Experimental Protocols

Researchers seeking to synthesize this compound may consider adapting these established methodologies. It is recommended to conduct thorough literature searches for analogous transformations and to perform small-scale test reactions to optimize conditions such as solvent, temperature, catalyst, and reaction time.

Biological Activity and Potential Applications

The direct biological activity of this compound has not been extensively characterized in publicly available literature. However, the aminobenzonitrile scaffold is a constituent of various biologically active molecules. For example, derivatives of 2-aminobenzothiazoles have been investigated for their bactericidal activity against Mycobacterium tuberculosis.[10] Furthermore, triazole-pyrimidine-methylbenzonitrile derivatives have been designed and synthesized as dual A2A/A2B adenosine receptor antagonists for potential applications in cancer immunotherapy.[11]

The structurally related 2-amino-4,6-diphenylnicotinonitriles have demonstrated a range of biological activities, including antimicrobial, antiproliferative, and anti-tubercular effects.[12] Some compounds in this class have also shown potent cytotoxicity against breast cancer cell lines.[12] Additionally, 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile is known as an impurity of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[13]

These examples highlight the potential of the aminobenzonitrile core in drug discovery. Researchers may find this compound to be a valuable starting material for the synthesis of novel compounds with therapeutic potential.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[1]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[16]

-

P280: Wear protective gloves/ eye protection/ face protection.[1][14]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][14]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][16]

Storage:

-

Store at 4°C, protected from light.[1]

-

Keep in a dark place, under an inert atmosphere, at room temperature.[3][4]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16][17][18] All work should be conducted in a well-ventilated fume hood.[16][17]

Logical Workflow for Handling and Use

The following diagram illustrates a general workflow for the safe handling and experimental use of this compound.

References

- 1. This compound | 35490-77-8 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 35490-77-8|this compound|BLD Pharm [bldpharm.com]

- 4. chiralen.com [chiralen.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 9. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

- 10. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Amino-4,6-dimethylbenzonitrile: A Technical Guide

For Immediate Release

Molecular Structure and Expected Spectroscopic Features

2-Amino-4,6-dimethylbenzonitrile possesses a primary amine group, two methyl groups, and a nitrile group attached to a benzene ring. These functional groups give rise to characteristic signals in various spectroscopic analyses.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₀N₂

-

Molecular Weight: 146.19 g/mol

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on typical values for its constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.0 | Singlet | 1H | Aromatic H (Position 5) |

| ~ 6.4 - 6.8 | Singlet | 1H | Aromatic H (Position 3) |

| ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ Protons |

| ~ 2.3 | Singlet | 3H | Methyl Protons (Position 4) |

| ~ 2.1 | Singlet | 3H | Methyl Protons (Position 6) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 | C-NH₂ (Position 2) |

| ~ 140 | C-CH₃ (Position 4) |

| ~ 138 | C-CH₃ (Position 6) |

| ~ 130 | Aromatic CH (Position 5) |

| ~ 120 | Aromatic CH (Position 3) |

| ~ 118 | C≡N (Nitrile Carbon) |

| ~ 100 | C-CN (Position 1) |

| ~ 20 | Methyl Carbon (Position 4) |

| ~ 18 | Methyl Carbon (Position 6) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretching | Primary Amine |

| 2230 - 2210 | Strong | C≡N Stretching | Nitrile |

| 1650 - 1580 | Medium | N-H Bending | Primary Amine |

| 1600 - 1450 | Medium | C=C Aromatic Ring Stretching | Aromatic Ring |

| 1335 - 1250 | Strong | C-N Stretching | Aromatic Amine |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Ion Species |

| 146 | [M]⁺ (Molecular Ion) |

| 145 | [M-H]⁺ |

| 131 | [M-CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulates.[1]

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a standard pulse program.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[4]

-

ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.[5]

-

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups. Identify the characteristic peaks for the amine, nitrile, and aromatic functionalities.[6][7][8][9][10]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[11] Further dilute this stock solution to a final concentration of around 10 µg/mL.[11]

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[12]

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

-

The mass range should be set to include the expected molecular weight of the compound.

-

-

Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition.[13][14] Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

References

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. uwyo.edu [uwyo.edu]

- 3. 1 [science.widener.edu]

- 4. ijera.com [ijera.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. uab.edu [uab.edu]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

An In-depth Technical Guide on the Crystal Structure of 2-Amino-4,6-dimethylbenzonitrile and its Analogs

Disclaimer: As of the latest literature review, the specific crystal structure of 2-Amino-4,6-dimethylbenzonitrile has not been deposited in publicly accessible crystallographic databases. This guide presents a comprehensive analysis of a closely related analog, 2-Amino-4-chlorobenzonitrile , to provide researchers, scientists, and drug development professionals with a detailed understanding of the structural characteristics and potential applications of this class of compounds. The experimental protocols and potential biological activities discussed herein are based on established methodologies for related molecules.

Introduction to Aminobenzonitriles

Aminobenzonitrile derivatives are pivotal building blocks in medicinal chemistry and materials science. Their versatile chemical nature allows for the synthesis of a wide array of heterocyclic compounds with significant biological activities. These activities include roles as kinase inhibitors, receptor antagonists, and antimicrobial agents. The spatial arrangement of substituents on the benzonitrile ring dictates the molecule's intermolecular interactions in the solid state and its binding affinity to biological targets. Understanding the crystal structure is therefore crucial for rational drug design and the development of novel materials.

Crystal Structure Analysis of 2-Amino-4-chlorobenzonitrile

The crystal structure of 2-Amino-4-chlorobenzonitrile provides valuable insights into the solid-state conformation and intermolecular interactions that can be extrapolated to this compound. The crystallographic data for 2-Amino-4-chlorobenzonitrile is summarized in the tables below.[1]

Table 1: Crystal Data and Structure Refinement for 2-Amino-4-chlorobenzonitrile. [1]

| Parameter | Value |

| Empirical Formula | C₇H₅ClN₂ |

| Formula Weight | 152.58 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

| Volume (ų) | 354.41 (14) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 4029 |

| Independent Reflections | 2038 |

| R(int) | 0.080 |

| Final R indices [I>2σ(I)] | R1 = 0.072, wR2 = 0.158 |

Table 2: Selected Bond Lengths and Angles for 2-Amino-4-chlorobenzonitrile. [1]

| Bond | Length (Å) | Angle | Angle (°) |

| C1-N1 | 1.369(4) | N1-C1-C2 | 121.9(3) |

| C4-Cl1 | 1.741(3) | C3-C4-Cl1 | 119.1(2) |

| C7-N2 | 1.146(4) | C2-C7-N2 | 178.1(4) |

The crystal structure of 2-amino-4-chlorobenzonitrile reveals a planar aromatic ring. The nitrile and amino groups are nearly coplanar with the benzene ring, which facilitates π-conjugation.[1] Intermolecular interactions are dominated by N-H···N hydrogen bonds, forming chains of molecules within the crystal lattice.[1] It is plausible that this compound would adopt a similar packing arrangement, with the methyl groups influencing the steric hindrance and potentially the planarity of the molecule.

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis and crystallization of a 2-aminobenzonitrile derivative, adapted from literature procedures for related compounds.[2]

A representative synthesis involves the reduction of the corresponding nitro compound.[2]

-

Materials: 2-chloro-4-nitrobenzonitrile, Hydrazine monohydrate, Ice, Water.

-

Procedure:

-

A portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g) is carefully heated with hydrazine monohydrate (e.g., 110 ml) to initiate the reaction.

-

The remaining 2-chloro-4-nitrobenzonitrile (e.g., 35 g) is added portion-wise.

-

After the cessation of nitrogen gas evolution, the reaction mixture is refluxed for approximately 30 minutes.

-

The mixture is then poured into stirred ice water, leading to the precipitation of the product.

-

The precipitate is collected by filtration and washed with water.

-

The crude product is recrystallized from water to yield pure 2-chloro-4-aminobenzonitrile.[2]

-

-

Method: Slow evaporation is a common and effective method for growing single crystals suitable for X-ray diffraction.

-

Procedure:

-

Dissolve the purified 2-aminobenzonitrile derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to prepare a saturated or near-saturated solution at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial and cover it with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Crystals should form over a period of several days to weeks.

-

The workflow for synthesis and crystallization is depicted in the following diagram:

Potential Biological Signaling Pathway Involvement

While the specific biological targets of this compound are not well-defined, the aminobenzonitrile scaffold is a known precursor for the synthesis of kinase inhibitors.[3][4] For instance, derivatives of aminobenzonitriles have been shown to inhibit Rho-associated kinases (ROCK) and Aurora kinases, which are crucial in cell proliferation and migration signaling pathways. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor.

In this putative pathway, the this compound derivative inhibits a key kinase (e.g., Raf) in the MAPK/ERK signaling cascade, thereby blocking downstream signaling that leads to cell proliferation. This illustrates the potential of this class of molecules in the development of anticancer therapeutics.

Conclusion

Although the definitive crystal structure of this compound is not yet available, the analysis of its close analog, 2-Amino-4-chlorobenzonitrile, provides a solid foundation for understanding its structural properties. The aminobenzonitrile scaffold is a valuable pharmacophore, and its derivatives hold significant promise for the development of targeted therapies, particularly in the realm of kinase inhibition. Further crystallographic studies on this compound and its derivatives are warranted to fully elucidate their structure-activity relationships and guide future drug discovery efforts.

References

An In-depth Technical Guide on the Reactivity and Stability of 2-Amino-4,6-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Amino-4,6-dimethylbenzonitrile (CAS No: 35490-77-8). This document collates available data on its physical and chemical properties, safety and handling, and reactivity profile. Due to the limited availability of specific experimental data for this compound, information from closely related analogues and general principles of aminobenzonitrile chemistry are referenced to provide a predictive understanding. This guide is intended to be a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile. While specific experimental data for this compound is not widely available in the public domain, some of its fundamental properties have been reported or can be predicted based on its structure.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 35490-77-8 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀N₂ | [2] |

| Molecular Weight | 146.19 g/mol | [1][3][4][5] |

| Appearance | Solid | [5] |

| Purity | 98% | [1][4][5] |

| Predicted pKa | 2.06 ± 0.10 | [2] |

| Storage Temperature | 4°C, protect from light | [5] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the protons of the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the two methyl carbons, the aromatic carbons, the carbon of the nitrile group, and the carbons attached to the amino and nitrile groups.

-

FT-IR: The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), C-H stretching of the aromatic ring and methyl groups, and C=C stretching of the aromatic ring. For example, studies on similar molecules like 2-amino-4-chlorobenzonitrile show a nitrile (C≡N) stretching band at 2211 cm⁻¹ and primary NH stretching bands at 3452 and 3363 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (146.19 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN.

Reactivity and Stability

The reactivity of this compound is dictated by the interplay of its three functional groups: the amino group, the nitrile group, and the aromatic ring with its methyl substituents.

Reactivity of the Amino Group

The primary amino group is nucleophilic and can undergo various reactions typical of aromatic amines, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.

Reactivity of the Nitrile Group

The nitrile group is electrophilic at the carbon atom and can undergo nucleophilic addition reactions.[7] It is a versatile functional group that can be converted to other functionalities:

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, often proceeding through an intermediate amide.[8] Microwave-assisted hydrolysis has been shown to be effective for related compounds.

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

Electrophilic Aromatic Substitution

The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methyl groups. The directing effects of these groups will influence the position of substitution.

Stability

This compound is expected to be stable under standard laboratory conditions.[7] However, it should be protected from light and stored at a cool temperature to prevent potential degradation.[5] Aminobenzonitriles are generally stable but can be sensitive to strong oxidizing agents.[7]

Hazard Information: The compound is classified as harmful and an irritant. Safety precautions should be taken to avoid skin and eye contact, as well as inhalation.[6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P321, P362.[5]

Experimental Protocols (General Procedures for Related Compounds)

While specific experimental protocols for this compound are not detailed in the searched literature, the following are general methodologies for the synthesis and reactions of similar aminobenzonitriles that can likely be adapted.

Synthesis of Substituted Aminobenzonitriles

A common route for the synthesis of aminobenzonitriles involves the reduction of the corresponding nitrobenzonitrile. Another approach is the cyanation of an amino-substituted aromatic ring.

Example: Synthesis of 2-Amino-4,6-diphenylnicotinonitriles [2] This synthesis involves a two-step, one-pot reaction:

-

Chalcone Formation: Equimolar amounts of an appropriate acetophenone and an aldehyde are reacted under basic conditions (e.g., 10% alcoholic NaOH) in ethanol at room temperature.

-

Cyclization: The resulting chalcone is then reacted with malononitrile and ammonium acetate under reflux in absolute ethanol to yield the 2-amino-nicotinonitrile derivative.

Caption: A general workflow for the synthesis of 2-aminonicotinonitrile derivatives.

Hydrolysis of Nitriles

The hydrolysis of a nitrile to a carboxylic acid can be performed under acidic or basic conditions.

General Acid-Catalyzed Hydrolysis:

-

The nitrile is dissolved in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl).

-

The mixture is heated under reflux for several hours.

-

The reaction is cooled, and the resulting carboxylic acid is isolated by extraction or filtration.

General Base-Catalyzed Hydrolysis:

-

The nitrile is heated under reflux with an aqueous solution of a strong base (e.g., NaOH or KOH).

-

After the reaction is complete, the solution is acidified to precipitate the carboxylic acid.

-

The product is then isolated by filtration.

Caption: General pathways for the hydrolysis of nitriles to carboxylic acids.

Potential Applications in Drug Development

While specific biological activities for this compound have not been detailed in the searched literature, the aminobenzonitrile scaffold is present in a number of compounds with interesting pharmacological properties. For instance, various substituted aminobenzonitriles have been investigated for their potential as:

-

Enzyme inhibitors: The nitrile group can act as a warhead for covalent inhibitors or participate in key binding interactions.

-

Receptor antagonists: The rigid aromatic structure can serve as a scaffold for designing molecules that bind to specific biological targets.

-

Antimicrobial and anticancer agents: Many nitrogen-containing heterocyclic compounds derived from aminonitriles have shown promising biological activity.[2]

The presence of the amino and nitrile groups provides handles for further chemical modification, making this compound a potentially useful building block in medicinal chemistry for the synthesis of compound libraries for screening.

Conclusion

This compound is a chemical compound with potential for further investigation in various fields of chemistry, particularly in synthetic and medicinal chemistry. This guide has summarized the currently available information on its properties, reactivity, and stability. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this molecule and explore its potential applications. The provided information, including data from analogous compounds, should serve as a useful starting point for researchers and drug development professionals.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound | 35490-77-8 [sigmaaldrich.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Potential Applications of 2-Amino-4,6-dimethylbenzonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dimethylbenzonitrile is a substituted aromatic nitrile that holds considerable promise as a versatile building block in medicinal chemistry. Its bifunctional nature, featuring a nucleophilic amino group ortho to a cyano group, makes it an ideal precursor for the synthesis of a diverse range of heterocyclic scaffolds. While direct studies on the biological activities of its immediate derivatives are not extensively documented in publicly available literature, the established reactivity of the 2-aminobenzonitrile core suggests significant potential for its application in the development of novel therapeutic agents. This technical guide will explore these potential applications, drawing parallels from closely related and well-studied analogues. The primary focus will be on the synthesis of quinazoline and pyrimidine derivatives, which are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties. This document will provide an in-depth overview of synthetic methodologies, quantitative biological data from analogous compounds, and detailed experimental protocols to guide researchers in harnessing the potential of this compound in drug discovery programs.

Introduction: The 2-Aminobenzonitrile Scaffold

The 2-aminobenzonitrile moiety is a privileged scaffold in medicinal chemistry, primarily due to its utility in the synthesis of fused heterocyclic systems. The adjacent amino and cyano groups can participate in a variety of cyclization reactions to form six-membered rings, most notably quinazolines and pyrimidines. These heterocycles are core components of numerous biologically active compounds and approved drugs.

This compound, with its specific substitution pattern, offers the potential to create derivatives with unique steric and electronic properties, which could translate into novel pharmacological profiles and intellectual property opportunities. The methyl groups at the 4- and 6-positions can influence the solubility, metabolic stability, and binding interactions of the resulting compounds with biological targets.

Potential Therapeutic Applications

Based on the known biological activities of compounds derived from analogous 2-aminobenzonitriles, the potential therapeutic applications for derivatives of this compound are vast. Key areas of interest include:

-

Antimicrobial Agents: The quinazoline scaffold is a well-known pharmacophore in the design of antibacterial and antifungal agents.

-

Anticonvulsant Agents: Derivatives of quinazolin-4(3H)-one have shown significant promise in the treatment of epilepsy and other seizure disorders.

-

Anticancer Agents: The 2,4-diaminoquinazoline core is found in several kinase inhibitors, including the FDA-approved EGFR inhibitor Gefitinib.

-

Anti-inflammatory Agents: Certain quinazoline derivatives have demonstrated potent anti-inflammatory properties.

Synthetic Pathways and Methodologies

The primary application of this compound in medicinal chemistry is expected to be as a starting material for the synthesis of quinazoline and pyrimidine derivatives.

Synthesis of Quinazoline Derivatives

A common and efficient method for the synthesis of 2,4-diaminoquinazolines involves the cyclization of a 2-aminobenzonitrile with a guanidine salt. This reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization.

dot

Caption: General workflow for the synthesis of 2,4-diaminoquinazolines.

A variety of quinazoline derivatives can be synthesized from 2-aminobenzonitriles. For example, reaction with isothiocyanates can yield quinazoline-2,4(1H,3H)-dithiones, which can be further functionalized. Similarly, condensation with urea or its derivatives can lead to the formation of quinazolin-4(3H)-ones.

Synthesis of Pyrimidine Derivatives

The reaction of this compound with various reagents can also lead to the formation of pyrimidine and pyridopyrimidine derivatives. For instance, condensation with α,β-unsaturated ketones or esters can be employed to construct the pyrimidine ring.

Biological Activity of Analogous Compounds

To illustrate the potential of this compound, this section presents quantitative data from studies on structurally related compounds.

Antimicrobial Activity of Quinazoline Derivatives

A study on the antimicrobial activity of novel quinazolinone derivatives revealed that several compounds exhibited significant activity against a panel of bacteria and fungi. The data for representative compounds is summarized in the table below.

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Analog 1 | 12.5 | 25 | 25 |

| Analog 2 | 25 | 50 | 12.5 |

| Analog 3 | 6.25 | 12.5 | 6.25 |

| Ciprofloxacin | 3.12 | 1.56 | - |

| Fluconazole | - | - | 3.12 |

Table 1: Minimum Inhibitory Concentration (MIC) of analogous quinazolinone derivatives against selected microorganisms.

Anticonvulsant Activity of Quinazolin-4(3H)-one Derivatives

A series of novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their anticonvulsant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. The neurotoxicity was assessed using the rotarod test.

| Compound ID | MES Screen (% Protection) | scPTZ Screen (% Protection) | Neurotoxicity (% Deficit) |

| Analog A | 80 | 60 | 10 |

| Analog B | 100 | 80 | 20 |

| Analog C | 60 | 100 | 0 |

| Phenytoin | 100 | - | 50 |

| Ethosuximide | - | 100 | 0 |

Table 2: Anticonvulsant activity and neurotoxicity of analogous quinazolin-4(3H)-one derivatives at a dose of 100 mg/kg.

Signaling Pathways

The diverse biological activities of quinazoline and pyrimidine derivatives stem from their ability to interact with a variety of biological targets.

Inhibition of EGFR Signaling Pathway

Many 2,4-diaminoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Inhibition of EGFR blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis.

dot

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of compounds analogous to those that could be derived from this compound.

General Synthetic Protocol for Quinazolin-4(3H)-ones

Step 1: Synthesis of 2-Aminobenzamide from 2-Aminobenzonitrile A solution of 2-aminobenzonitrile (10 mmol) in a mixture of ethanol (20 mL) and 30% hydrogen peroxide (10 mL) is treated with 6N sodium hydroxide (5 mL) at 0-5 °C. The reaction mixture is stirred at room temperature for 2 hours. The resulting solid is filtered, washed with cold water, and recrystallized from ethanol to yield the corresponding 2-aminobenzamide.

Step 2: Cyclization to Quinazolin-4(3H)-one A mixture of the 2-aminobenzamide (5 mmol) and an appropriate orthoester (e.g., triethyl orthoformate, 10 mmol) is heated at 130-140 °C for 4 hours. The reaction mixture is cooled, and the resulting solid is triturated with petroleum ether, filtered, and recrystallized from a suitable solvent to afford the desired quinazolin-4(3H)-one.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial twofold dilution of each compound is prepared in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in a 96-well microtiter plate. The wells are inoculated with a standardized microbial suspension to a final concentration of 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi. The plates are incubated at 35 °C for 18-24 hours for bacteria and 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

dot

Caption: Workflow for antimicrobial susceptibility testing.

Anticonvulsant Screening

Maximal Electroshock (MES) Test: Male Swiss albino mice are administered the test compound intraperitoneally. After a specified time, a maximal electroshock (60 Hz, 50 mA, 0.2 s) is delivered via corneal electrodes. The mice are observed for the occurrence of hind limb tonic extension. The absence of this response is considered as protection.

Subcutaneous Pentylenetetrazole (scPTZ) Test: Mice are injected with the test compound. After a suitable interval, a convulsant dose of pentylenetetrazole (85 mg/kg) is administered subcutaneously. The animals are observed for 30 minutes, and the absence of clonic seizures is taken as the criterion for anticonvulsant activity.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The synthetic accessibility of quinazoline and pyrimidine scaffolds from 2-aminobenzonitrile precursors, coupled with the wide range of biological activities associated with these heterocycles, underscores the potential of this compound in medicinal chemistry. This guide provides a foundational framework for researchers to explore the synthesis and biological evaluation of derivatives of this compound, with the aim of discovering new and effective therapeutic agents. Further research is warranted to fully elucidate the medicinal chemistry potential of this versatile building block.

A Comprehensive Technical Guide to the Biological Activity of 2-Amino-4,6-dimethylbenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the diverse biological activities associated with derivatives of the 2-Amino-4,6-dimethylbenzonitrile scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological profile, which includes anticancer, antimicrobial, and enzyme-inhibiting properties. The nitrile group, a key functional moiety, enhances the pharmacokinetic and pharmacodynamic properties of these molecules, making them promising candidates for drug discovery and development.[1][2] This document summarizes key quantitative data, details common experimental methodologies, and visualizes complex biological pathways and workflows to facilitate further research and application in the field.

Anticancer and Cytotoxic Activity

Derivatives based on the aminobenzonitrile scaffold have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell proliferation and the modulation of critical signaling pathways that are dysregulated in cancer.[3][4] Several studies have reported potent cytotoxic activity against a wide range of human cancer cell lines.

Quantitative Data: Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting biological processes, such as cell growth. The data below, compiled from various studies, highlights the cytotoxic efficacy of related aminonitrile and benzonitrile derivatives against several cancer cell lines.

| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 2-Amino-4-phenylthiazole derivative | HT29 (Colon Cancer) | 2.01 | [3] |

| 2-Amino-thiazole-5-carboxylic acid derivative | K563 (Leukemia) | 16.3 | [3] |

| 4β-(Thiazol-2-yl) amino-podophyllotoxin | A549 (Lung Cancer) | 0.16 | [3] |

| 4β-(Thiazol-2-yl) amino-podophyllotoxin | HepG2 (Liver Cancer) | 0.13 | [3] |

| 2-Aminobenzothiazole derivative (Cmpd 25) | MKN-45 (Gastric Cancer) | 0.01 | [5] |

| 2-Aminobenzothiazole derivative (Cmpd 25) | H460 (Lung Cancer) | 0.01 | [5] |

| 2-Amino-4-aryl-pyrimidine-ursolic acid (Cmpd 7b) | MCF-7 (Breast Cancer) | 0.48 | [6] |

| 2-Amino-4-aryl-pyrimidine-ursolic acid (Cmpd 7b) | HeLa (Cervical Cancer) | 0.74 | [6] |

| 2-Amino-4,6-diphenylnicotinonitrile (Cmpd 3) | Breast Cancer Lines | Surpasses Doxorubicin | [7][8] |

| 4H-Benzo[h]chromene-3-carbonitrile | Various Lines | Potent Activity | [9] |

Signaling Pathway: PI3K/AKT/mTOR Inhibition

A number of aminonitrile derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell survival and proliferation pathways. The PI3K/AKT/mTOR pathway is a central regulator of these processes and is often hyperactivated in cancer. Derivatives have been shown to suppress this pathway, leading to the induction of apoptosis (programmed cell death).[6]

References

- 1. nbinno.com [nbinno.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Amino-4,6-dimethylbenzonitrile and its Analogs as Precursors in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic utility of 2-amino-4,6-dimethylbenzonitrile and structurally related aminobenzonitriles as precursors in organic synthesis. While literature specifically detailing the extensive applications of this compound is limited, this document draws parallels from the synthesis and reactions of its close analogs, such as 2-amino-4,6-diphenylnicotinonitrile and other substituted aminonitriles. The guide focuses on their application in the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Core Concepts and Synthetic Applications

Aminobenzonitriles are versatile building blocks in organic synthesis, primarily due to the presence of two reactive functional groups: the amino group and the nitrile group. These functionalities allow for a variety of chemical transformations, making them valuable precursors for the synthesis of a wide array of heterocyclic compounds. The dimethyl substitution pattern in this compound influences its reactivity and solubility, and provides steric and electronic effects that can be exploited in targeted synthesis.

A significant application of related aminonitrile precursors is in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product. These reactions are atom-economical and offer a streamlined approach to generating molecular diversity.

Synthesis of 2-Amino-4,6-disubstituted Nicotinonitriles

A common and well-documented application of precursors structurally similar to this compound is the synthesis of 2-amino-4,6-disubstituted nicotinonitriles. For instance, 2-amino-4,6-diphenylnicotinonitriles (APNs) are synthesized through a two-step process.[1][2][3] This process involves the initial formation of chalcones, which then react with malononitrile and ammonium acetate.[1][2][3] These APNs have garnered interest for their biological activities, including antimicrobial and antiproliferative properties, as well as their potential as fluorescent sensors.[1]

Workflow for the Synthesis of 2-Amino-4,6-diphenylnicotinonitriles

Caption: A two-step synthetic workflow for producing 2-amino-4,6-diphenylnicotinonitriles (APNs).

Experimental Protocols

General Synthetic Method for 2-Amino-4,6-diphenylnicotinonitriles [1]

-

Chalcone Synthesis: Equimolar amounts of various aldehydes and acetophenones are reacted in ethanol under basic conditions using a 10% alcoholic NaOH solution at room temperature. The resulting chalcones are used in the next step without further purification.

-

Nicotinonitrile Formation: The synthesized chalcone (1 mmol) is reacted with malononitrile (1 equivalent) and ammonium acetate (3 equivalents) in absolute ethanol. The mixture is refluxed overnight to yield the 2-amino-4,6-diphenylnicotinonitrile derivatives.

Synthesis of 2-Amino-4,6-dimethylpyridine [4]

A method for synthesizing high-purity 2-amino-4,6-dimethylpyridine has been developed with a total yield of over 70%. The process involves the following steps:

-

3-Aminocrotonitrile is added in batches to acetic acid and heated.

-

The reaction mixture is cooled, and the acetic acid is concentrated under reduced pressure.

-

The concentrate is added to crushed ice, and the precipitated solid is filtered.

-

The intermediate is then treated with concentrated sulfuric acid and heated.

-

After cooling, the reaction is quenched with pure water, and the product is extracted with toluene.

-

The crude product is purified by reduced pressure solid distillation and recrystallization from isopropyl ether to obtain white crystals of 2-amino-4,6-dimethylpyridine.

Quantitative Data

The following table summarizes reaction conditions and yields for the synthesis of various 2-aminopyridine derivatives, which are structurally related to the target compound class.

| Precursors | Catalyst/Conditions | Product | Yield | Reference |

| Aromatic aldehydes, malononitrile, thiophenols | Zn(II) or Cd(II) Metal-Organic Frameworks (MOFs), solvent-free | 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles | Good | [5] |

| Aromatic aldehydes, acetophenone derivatives, malononitrile, ammonium acetate | CoFe2O4@SiO2-SO3H, microwave irradiation, solvent-free | 2-amino-4,6-diarylnicotinonitrile | High | [6] |

| Aromatic aldehydes, malononitrile, primary amines | Solvent-free, catalyst-free fusion | 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile | High | [7][8] |

| 3-Aminocrotonitrile | Acetic acid, then H2SO4 | 2-amino-4,6-dimethylpyridine | >70% | [4] |

Multicomponent Reactions in the Synthesis of Pyridine Derivatives

Multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of densely substituted pyridine derivatives. These reactions often utilize simple starting materials to construct complex molecular architectures in a single step.

For example, the synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines is achieved through a three-component reaction of an aldehyde, malononitrile, and a thiophenol. This reaction can be catalyzed by heterogeneous catalysts like Zn(II) or Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions.[5] This approach is environmentally friendly and allows for the catalyst to be recovered and reused.

Logical Flow of a Multicomponent Reaction for Pyridine Synthesis

Caption: A multicomponent reaction scheme for the synthesis of substituted pyridines.

Conclusion

This compound and its analogs are valuable precursors in organic synthesis, particularly for the construction of heterocyclic compounds like substituted pyridines. The methodologies highlighted in this guide, including multicomponent reactions and stepwise syntheses, demonstrate the versatility of these building blocks. While specific, in-depth literature on this compound is not abundant, the successful synthesis of structurally similar compounds provides a strong foundation and predictive framework for its potential applications in the development of novel pharmaceuticals and functional materials. Further research into the specific reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

- 5. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to 2-Amino-4,6-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-4,6-dimethylbenzonitrile, with the CAS number 35490-77-8, is a member of the aminobenzonitrile class of compounds. These molecules are characterized by a benzene ring substituted with both an amino (-NH₂) and a nitrile (-CN) group. The presence of these functional groups makes them versatile building blocks in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules. The specific substitution pattern of this compound, with two methyl groups at positions 4 and 6, influences its steric and electronic properties, thereby affecting its reactivity and potential applications.

While a definitive "discovery" paper for this specific molecule is not prominent in the historical chemical literature, its existence and synthesis are based on well-established principles of organic chemistry developed over the past century. The synthesis of aminobenzonitriles, in general, has been an area of active research due to their utility as intermediates.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | - |

| Molecular Weight | 146.19 g/mol | [1] |

| CAS Number | 35490-77-8 | [1] |

| Appearance | Off-white crystalline powder (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Purity | 98% (commercially available) | [1] |

Synthesis

A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding nitro compound, 2,6-dimethyl-4-nitrobenzonitrile. This transformation is a common and reliable method for the preparation of anilines.

Synthetic Pathway

The overall synthetic scheme involves the nitration of 2,6-dimethylbenzonitrile to introduce the nitro group at the 4-position, followed by the reduction of the nitro group to an amine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2,6-Dimethyl-4-nitrobenzonitrile (Hypothetical Protocol based on similar reactions)

-

Materials: 2,6-dimethylbenzonitrile, fuming nitric acid, concentrated sulfuric acid, ice, diethyl ether.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,6-dimethylbenzonitrile (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid (2.0 eq) and fuming nitric acid (1.5 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product can be purified by recrystallization from ethanol to afford 2,6-dimethyl-4-nitrobenzonitrile.

-

Step 2: Synthesis of this compound via Reduction with Tin(II) Chloride

-

Materials: 2,6-dimethyl-4-nitrobenzonitrile, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH), ethyl acetate, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethyl-4-nitrobenzonitrile (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

-

Slowly add concentrated hydrochloric acid (a sufficient amount to maintain an acidic medium) and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH 8-9).

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar compounds.

| Technique | Expected Data |

| ¹H NMR | - Singlet for two aromatic protons. - Singlet for the two methyl groups (equivalent). - Broad singlet for the amino protons. |

| ¹³C NMR | - Signal for the nitrile carbon (~115-120 ppm). - Signals for the aromatic carbons, including the carbon attached to the amino group (~140-150 ppm) and the carbons attached to the methyl groups. - Signal for the methyl carbons (~20 ppm). |

| IR (Infrared) | - N-H stretching vibrations of the primary amine (~3300-3500 cm⁻¹). - C≡N stretching vibration of the nitrile group (~2220-2230 cm⁻¹). - C-N stretching vibration (~1250-1350 cm⁻¹). - Aromatic C-H and C=C stretching vibrations. |

| MS (Mass Spec) | - Molecular ion peak (M⁺) at m/z = 146. |

Potential Applications in Drug Development

The aminobenzonitrile scaffold is a key structural motif in a variety of pharmaceutical agents. The amino group can serve as a handle for further functionalization, allowing for the construction of more complex molecules. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as a carboxylic acid or a tetrazole, which are common in drug molecules.

The specific substitution pattern of this compound may offer advantages in terms of modulating physicochemical properties like lipophilicity and metabolic stability, which are critical in drug design.

Caption: Logical relationships of this compound in drug development.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical entity. This guide provides a foundational understanding of its synthesis and properties, based on established chemical principles and data from analogous compounds. The detailed protocols and collated data are intended to facilitate further research and application of this compound in synthetic and medicinal chemistry. As with any chemical synthesis, appropriate safety precautions should be taken, and all experimental work should be conducted by trained professionals in a suitable laboratory setting.

References

Methodological & Application

Application Note: A Protocol for the Synthesis of 2-Amino-4,6-dimethylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,6-dimethylbenzonitrile is a substituted aromatic nitrile that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring an amino group and a nitrile group on a dimethylated benzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This document outlines a detailed experimental protocol for the synthesis of this compound, proceeding through a classical Sandmeyer reaction sequence starting from 3,5-dimethylaniline. The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide or pseudohalide, such as a nitrile, via a diazonium salt intermediate.[1][2][3][4]

Overall Reaction Scheme

The synthesis is proposed to occur in two main steps:

-

Diazotization: 3,5-Dimethylaniline is treated with sodium nitrite in the presence of a strong acid to form the corresponding diazonium salt.

-

Cyanation (Sandmeyer Reaction): The in situ generated diazonium salt is then reacted with a copper(I) cyanide solution to yield the target compound, this compound.

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethylaniline | C₈H₁₁N | 121.18 | 12.12 g | 0.10 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 30 mL | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 7.25 g | 0.105 |

| Copper(I) Cyanide | CuCN | 89.56 | 10.75 g | 0.12 |

| Potassium Cyanide | KCN | 65.12 | 13.02 g | 0.20 |

| Toluene | C₇H₈ | 92.14 | 100 mL | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

Step 1: Diazotization of 3,5-Dimethylaniline

-

In the 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 12.12 g (0.10 mol) of 3,5-dimethylaniline in 100 mL of deionized water and 30 mL of concentrated hydrochloric acid.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath.

-

In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 30 mL of deionized water and cool the solution to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature of the reaction mixture is maintained between 0-5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate 1 L beaker, prepare the copper(I) cyanide solution. Carefully dissolve 10.75 g (0.12 mol) of copper(I) cyanide and 13.02 g (0.20 mol) of potassium cyanide in 100 mL of deionized water. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Warm the copper(I) cyanide solution to approximately 60-70 °C.

-